Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Overview
Description
Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C8H9NO3. It is a derivative of dihydropyridine and is known for its various applications in scientific research and industry. The compound is characterized by its solid physical form and is typically stored in sealed, dry conditions at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves a catalytic multicomponent reaction. This method uses terminal alkynes, isocyanates, and malonates as starting materials. The reaction proceeds through the formation of copper acetylides, which attack isocyanates to form propargylic amide species. These intermediates then react with malonates in the presence of t-BuOLi to form the desired dihydropyridine-3-carboxylate scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the multicomponent reaction described above can be adapted for larger-scale synthesis, given its broad scope and ease of implementation. The use of transition metal catalysts, such as copper salts, is crucial in facilitating the formation of the desired heterocyclic structure under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the dihydropyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce fully saturated dihydropyridine analogs .
Scientific Research Applications
Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate: This compound has a similar structure but lacks the methyl group at the 2-position.
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: This compound has an ethyl ester group and a hydroxyl group at the 4-position.
Uniqueness
Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-methyl-6-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-6(8(11)12-2)3-4-7(10)9-5/h3-4H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZKFYQERYBEAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472629 | |
Record name | METHYL 6-HYDROXY-2-METHYLPYRIDINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223788-08-7 | |
Record name | METHYL 6-HYDROXY-2-METHYLPYRIDINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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